4-(Pyrrolidin-3-yl)thiomorpholine
Description
4-(Pyrrolidin-3-yl)thiomorpholine is a thiomorpholine derivative characterized by a six-membered thiomorpholine ring (containing one sulfur and one nitrogen atom) fused to a pyrrolidine moiety. Key derivatives include its 1,1-dioxide sulfone form (e.g., (R)- or (S)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride, CAS 1015443-63-6), which enhances polarity and metabolic stability .
Synthesis: The compound is typically synthesized via nucleophilic aromatic substitution or transition metal-free N-arylation reactions. For example, derivatives like 4-(4-nitrophenyl)thiomorpholine are prepared by reacting 4-fluoronitrobenzene with thiomorpholine in acetonitrile or 1-butanol .
Applications: Thiomorpholine derivatives are prominent in drug development, particularly as kinase inhibitors, antimycobacterial agents, and precursors for amide-coupling reactions. The sulfur atom in thiomorpholine increases lipophilicity compared to morpholine, while its oxidation to sulfoxides or sulfones introduces metabolically labile sites for controlled degradation .
Properties
Molecular Formula |
C8H16N2S |
|---|---|
Molecular Weight |
172.29 g/mol |
IUPAC Name |
4-pyrrolidin-3-ylthiomorpholine |
InChI |
InChI=1S/C8H16N2S/c1-2-9-7-8(1)10-3-5-11-6-4-10/h8-9H,1-7H2 |
InChI Key |
GIWNFPVLTSATQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2CCSCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below compares 4-(Pyrrolidin-3-yl)thiomorpholine with key analogues:
Key Research Findings
A. Crystal Packing and Supramolecular Interactions
- 4-(4-Nitrophenyl)thiomorpholine forms centrosymmetric dimers via C–H···O hydrogen bonds between methylene groups adjacent to sulfur and nitro oxygen atoms. This contrasts with its morpholine analogue, which lacks sulfur-mediated interactions and exhibits less efficient aromatic stacking .
- The thiomorpholine ring adopts a chair conformation , with the nitroaryl group in an axial position. This geometry optimizes steric and electronic interactions, influencing solubility and crystallinity .
B. Impact of Sulfur vs. Oxygen
- Replacing oxygen in morpholine with sulfur (to form thiomorpholine) increases lipophilicity (logP +0.5–1.0), enhancing blood-brain barrier penetration. However, sulfur’s susceptibility to oxidation necessitates stabilization via sulfone formation (1,1-dioxide derivatives) for prolonged activity .
- Sulfone derivatives (e.g., 1,1-dioxide) exhibit higher polarity and metabolic stability, making them preferable for renal-targeted therapies .
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